Technical Whitepaper: 5-Chloro-2-isopropyl-4-pentenoic Acid (CAS 87953-16-0) – Physicochemical Profiling and Synthetic Applications in API Manufacturing
Technical Whitepaper: 5-Chloro-2-isopropyl-4-pentenoic Acid (CAS 87953-16-0) – Physicochemical Profiling and Synthetic Applications in API Manufacturing
Executive Summary
5-Chloro-2-isopropyl-4-pentenoic acid (CAS 87953-16-0) is a highly specialized aliphatic carboxylic acid that serves as a critical chiral building block in advanced pharmaceutical manufacturing. Structurally, the molecule features three distinct reactive domains: a terminal vinyl chloride, a sterically demanding isopropyl group, and a carboxylic acid moiety. Its primary industrial application is as a key intermediate in the total synthesis of Aliskiren , a direct renin inhibitor used in the management of hypertension[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic role in active pharmaceutical ingredient (API) synthesis, and validated experimental protocols for its preparation and chiral resolution.
Physicochemical Properties & Structural Dynamics
The utility of CAS 87953-16-0 lies in its precise spatial geometry. The (E)-alkene configuration is essential for downstream stereocontrol during halolactonization[1]. Below is a consolidated physicochemical profile of the compound.
| Property | Value |
| Chemical Name | (E)-5-chloro-2-isopropylpent-4-enoic acid |
| CAS Registry Number | 87953-16-0 (Racemate)[2] / 324519-66-6 (2S, 4E)-isomer[3] |
| Molecular Formula | C₈H₁₃ClO₂[4] |
| Molecular Weight | 176.64 g/mol [4] |
| Exact Mass | 176.0604[5] |
| Boiling Point | ~265.6 °C at 760 mmHg[6] |
| LogP (XLogP3-AA) | 2.5[5] |
| Topological Polar Surface Area | 37.3 Ų[5] |
| Appearance | Colorless to pale yellow liquid[7] |
Mechanistic Role in API Synthesis (The Aliskiren Pathway)
In the synthesis of Aliskiren, the enantiopure (2S, 4E)-isomer of 5-chloro-2-isopropyl-4-pentenoic acid (CAS 324519-66-6) acts as the backbone for the drug's aliphatic chain[1].
The mechanistic brilliance of this intermediate is realized during the halolactonization step. Following a Grignard cross-coupling where the terminal vinyl chloride is converted into a magnesium reagent to attack an aryl fragment, the resulting intermediate is treated with N-Bromosuccinimide (NBS)[8]. The existing chiral center (the isopropyl group) acts as a steric directing group, dictating the facial selectivity of the incoming bromonium ion. This ensures the correct relative stereochemistry of the resulting lactone ring, setting up two contiguous stereocenters simultaneously[1].
Figure 1: Synthetic workflow from ethyl isovalerate to Aliskiren intermediate via CAS 87953-16-0.
Validated Experimental Protocols
The following methodologies detail the synthesis of the racemic acid and its subsequent chiral resolution. These protocols are designed as self-validating systems to ensure high fidelity in API manufacturing[8].
Protocol 1: Synthesis of Racemic 5-Chloro-2-isopropyl-4-pentenoic acid
Step 1: Enolate Formation and Alkylation
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Procedure : In a flame-dried, nitrogen-purged reactor, dissolve diisopropylamine (DIA) in anhydrous THF and cool to -78°C. Add n-Butyllithium (n-BuLi) dropwise to generate Lithium Diisopropylamide (LDA)[8]. Slowly introduce ethyl isovalerate, followed by a 1-hour aging period. Finally, add (E)-1,3-dichloropropene dropwise[9].
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Causality & Expertise : LDA is a sterically hindered, non-nucleophilic base. At cryogenic temperatures (-78°C), it quantitatively deprotonates the α-carbon of ethyl isovalerate without attacking the ester carbonyl, forming a stable kinetic enolate. (E)-1,3-dichloropropene is selected to strictly lock the trans-geometry of the resulting alkene, which is critical for downstream stereocontrol[8].
Step 2: Saponification
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Procedure : Concentrate the crude ethyl 5-chloro-2-isopropyl-4-pentenoate and reconstitute it in an ethanol/water mixture. Add Sodium hydroxide (NaOH) and reflux until complete ester cleavage is observed[8]. Acidify the solution to pH 2 using 1M HCl and extract with ethyl acetate[9].
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Causality & Trustworthiness : Ethanol acts as a phase-transfer homogenizer, ensuring the lipophilic ester remains in solution with the aqueous hydroxide. The acidification step is self-validating: phase separation and successful extraction into the ethyl acetate layer will only occur when the carboxylate salt is fully protonated into its lipophilic free-acid form.
Protocol 2: Chiral Resolution to the (2S, 4E)-Isomer
Step 3: Diastereomeric Salt Formation
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Procedure : Dissolve the racemic acid (CAS 87953-16-0) in hot THF. Add 0.5 equivalents of cinchonidine and triethylamine (TEA)[8]. Allow the solution to cool slowly to room temperature to prompt the selective crystallization of the (2S)-diastereomeric salt. Filter the crystals and treat with dilute HCl to liberate the enantiopure (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid (CAS 324519-66-6)[3].
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Causality & Trustworthiness : Cinchonidine forms a highly specific, crystalline hydrogen-bonding network exclusively with the (2S)-enantiomer due to complementary steric packing. This provides a self-validating visual cue (precipitation) and allows for the physical separation of enantiomers, reliably achieving >98% enantiomeric excess (ee)[8].
Analytical Quality Control (QC) & Storage
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Chiral Verification : Enantiomeric excess must be verified using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H) to ensure >98% ee prior to downstream Grignard coupling.
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Storage & Handling : The compound must be stored in tightly sealed amber glass containers to protect it from light and moisture[7]. It should be refrigerated at 2–8°C[7]. The terminal alkene is susceptible to autoxidation and polymerization if exposed to prolonged UV light, elevated temperatures, or strong oxidizing agents[7].
References
- European Patent EP2546243A1. Method for preparing aliskiren and intermediate thereof. Google Patents.
- US Patent 7,132,569 B2. Preparation of N-substituted 2,7-dialkyl-4-hydroxy-5-amino-8-aryl-octanoyl amides. Google Patents.
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New Drug Approvals . Aliskiren Synthesis Pathways. URL:[Link]
Sources
- 1. EP2546243A1 - Method for preparing aliskiren and intermediate thereof - Google Patents [patents.google.com]
- 2. 4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-, (4E)- | 87953-16-0 [chemicalbook.com]
- 3. molbase.com [molbase.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Page loading... [wap.guidechem.com]
- 6. (e)-5-chloro-2-propan-2-ylpent-4-enoic Acid, CasNo.87953-16-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. ccount-chem.com [ccount-chem.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Aliskiren fumarate, CGP-60536(free base), SPP-100B, SPP-100(free base), CGP-60536B-药物合成数据库 [drugfuture.com]
